(1-ethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-ethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21N5OS and its molecular weight is 355.46. The purity is usually 95%.
BenchChem offers high-quality (1-ethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-ethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activity
Pyrazole derivatives have been reported to show potent antitubercular activity . For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo derivatives have shown significant antitubercular potential against Mycobacterium tuberculosis strain .
Antimicrobial Activity
Compounds containing the pyrazole moiety have been found to exhibit antimicrobial activity . This includes activity against various strains of bacteria and fungi.
Antifungal Activity
Pyrazole derivatives have also been reported to possess antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Anti-inflammatory Activity
There is growing interest in pyrazole analogs with dual COX/LOX (lipoxygenase) inhibition, which has widened the scope of developing potent anti-inflammatory drugs .
Anticancer Activity
Pyrazole-bearing compounds have been reported to have potent anticancer activities . For instance, some hydrazine-coupled pyrazoles have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines .
Antimalarial Activity
Pyrazole derivatives have shown potential as antimalarial agents . Some hydrazine-coupled pyrazoles have been evaluated for their in vivo antimalarial activities against Plasmodium berghei infected mice .
Antileishmanial Activity
Pyrazole-bearing compounds have been reported to have potent antileishmanial activities . For instance, compound 13 displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Antidiabetic Activity
Pyrazole derivatives have been reported to possess antidiabetic properties . This makes them potential candidates for the development of new antidiabetic drugs.
properties
IUPAC Name |
(1-ethylpyrazol-3-yl)-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-3-23-8-7-14(20-23)17(24)21-9-11-22(12-10-21)18-19-16-13(2)5-4-6-15(16)25-18/h4-8H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMIMXOERRLMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.